REACTION_SMILES
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[CH3:19][Si:20]([CH3:21])([CH3:22])[NH:23][Si:24]([CH3:25])([CH3:26])[CH3:27].[NH2:1][CH2:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH:9]([CH3:10])[O:11][Si:12]([CH3:13])([CH3:14])[C:15]([CH3:16])([CH3:17])[CH3:18]>>[NH:1]1[CH2:2][CH:3]([CH:9]([CH3:10])[O:11][Si:12]([CH3:13])([CH3:14])[C:15]([CH3:16])([CH3:17])[CH3:18])[C:4]1=[O:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)N[Si](C)(C)C
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Name
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CCOC(=O)C(CN)C(C)O[Si](C)(C)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(CN)C(C)O[Si](C)(C)C(C)(C)C
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Name
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Type
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product
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Smiles
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CC(O[Si](C)(C)C(C)(C)C)C1CNC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |